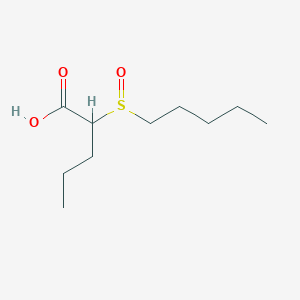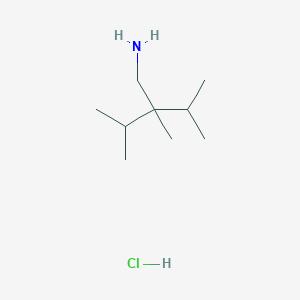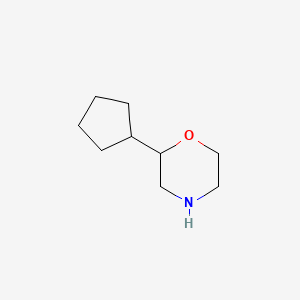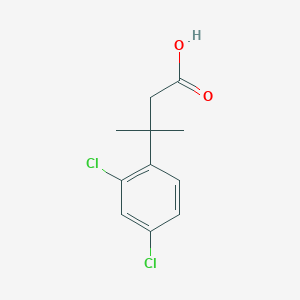
4-(2,3,4-Trifluorophenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3,4-Trifluorophenyl)piperidine: is a chemical compound with the following structure:
C11H12F3N
It contains a piperidine ring substituted with a trifluorophenyl group. The compound’s systematic name is (3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE .
Méthodes De Préparation
Synthetic Routes: The synthetic routes for 4-(2,3,4-Trifluorophenyl)piperidine involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using palladium catalysts. In this process, an organoboron reagent reacts with an organic halide or triflate to yield the desired product. Boron reagents, such as boronic acids and boronate esters, are commonly employed in this coupling reaction .
Industrial Production: Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Analyse Des Réactions Chimiques
Reaction Types: 4-(2,3,4-Trifluorophenyl)piperidine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Reactions with halogens (e.g., bromination or chlorination) or nucleophilic substitutions.
Major Products: The specific products depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding piperidine derivative.
Applications De Recherche Scientifique
4-(2,3,4-Trifluorophenyl)piperidine finds applications in:
- Medicinal Chemistry : It may serve as a scaffold for drug development due to its unique properties.
- Biological Studies : Researchers explore its interactions with biological targets.
- Industry : It could be used in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism by which 4-(2,3,4-Trifluorophenyl)piperidine exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparaison Avec Des Composés Similaires
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives. Its trifluorophenyl substitution sets it apart from other piperidines.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.
Propriétés
Formule moléculaire |
C11H12F3N |
|---|---|
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
4-(2,3,4-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-2-1-8(10(13)11(9)14)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2 |
Clé InChI |
QXHDMGCGERTXMK-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C(=C(C=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


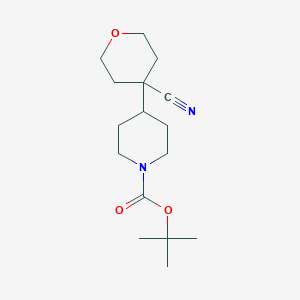
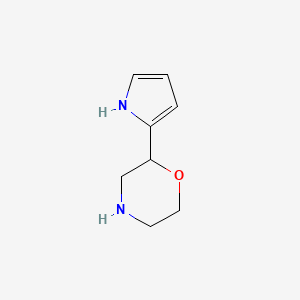
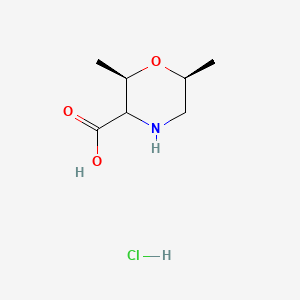
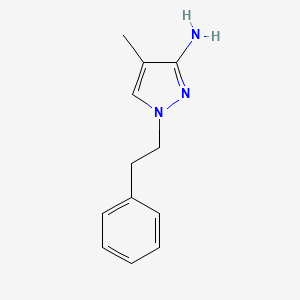
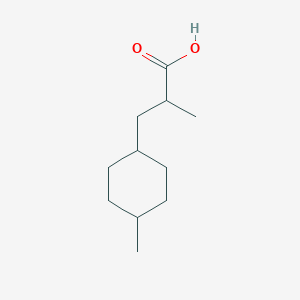


![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)

